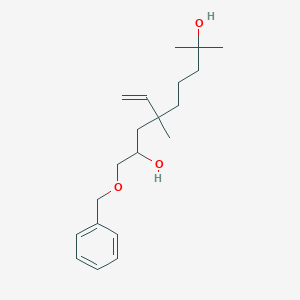
(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and apoptosis. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit anti-tumor activity, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol. One potential direction is the development of novel therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the anti-tumor activity of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol may lead to the development of new anti-cancer drugs. Furthermore, the potential use of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in the treatment of inflammatory diseases warrants further investigation. Finally, the development of new and efficient synthesis methods for ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol may increase its availability for research purposes.
Conclusion:
In conclusion, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol have been discussed in this paper. Further research into this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol involves the use of several chemical reagents and procedures. The synthesis method includes the reaction of 4-vinyl-1,3-dioxolan-2-one with 4,8-dimethyl-1,7-nonadiene in the presence of a Lewis acid catalyst, followed by the addition of benzyl alcohol and reduction with sodium borohydride. The final product is purified using column chromatography.
Applications De Recherche Scientifique
((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(2R,4R)-4-ethenyl-4,8-dimethyl-1-phenylmethoxynonane-2,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-5-20(4,13-9-12-19(2,3)22)14-18(21)16-23-15-17-10-7-6-8-11-17/h5-8,10-11,18,21-22H,1,9,12-16H2,2-4H3/t18-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYIIPWMBSADM-UYAOXDASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(CC(COCC1=CC=CC=C1)O)C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC(C)(C)O)(C[C@H](COCC1=CC=CC=C1)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

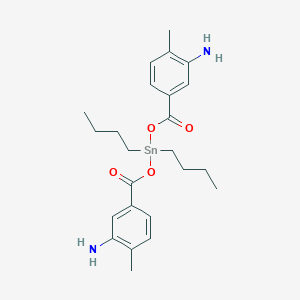


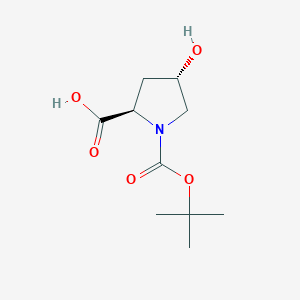
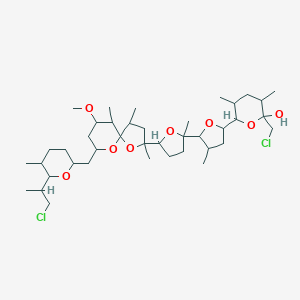


![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

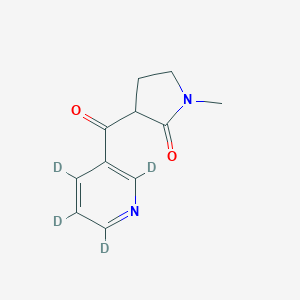


![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
